Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Analgesic N‑methyl SAR 3‑azabicyclo[3.1.0]hexane

N-methylation of hindered bicyclic amines is a low-yielding (40-70%), hazardous step that creates purification bottlenecks in parallel library synthesis. This building block supplies the N-methyl group pre-installed on the rigid 3-azabicyclo[3.1.0]hexane scaffold, eliminating a rate-limiting step. - Eliminates hazardous N-methylation; enables direct incorporation into CNS-oriented peptide mimetics. - N-methyl substitution is a binary activity switch in 3-azabicyclo[3.1.0]hexane analgesics; non-methylated analogs risk complete loss of pharmacological response. - Supplied with batch-level NMR/HPLC/GC certification; purity ≥95% (typical 95-98%), ensuring impurity-driven assay artifacts are ruled out for late-stage lead optimization.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1352926-02-3
Cat. No. B1376061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS1352926-02-3
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C(C1)C2NC
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-8(6-13)9(7)12-4/h7-9,12H,5-6H2,1-4H3
InChIKeySSLHAXMFLXPQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 6-(Methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1352926-02-3): Core Identity and Procurement Baseline


Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1352926-02-3) is a bicyclic N-Boc-protected amine building block consisting of a conformationally constrained 3-azabicyclo[3.1.0]hexane scaffold bearing a secondary methylamino group at the 6‑position . It is supplied as a chiral intermediate with typical batch purities of 95–98% and is primarily employed in medicinal chemistry for the construction of N-methylated peptide mimetics and CNS‑oriented small molecules .

Why In‑Class 3‑Azabicyclo[3.1.0]hexane Building Blocks Cannot Substitute Tert-Butyl 6-(Methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate


The N‑methyl substitution pattern on the 6‑amino group of this scaffold is not a conservative modification. Within 3‑azabicyclo[3.1.0]hexane‑based ligands, replacing the methylamino moiety with a primary amine, dialkylamine, or other N‑substituents can abolish target activity entirely—the N‑methyl analogue of bicifadine (2b) retained significant analgesic potency while the N‑allyl, N‑(cyclopropylmethyl), and N‑(n‑hexyl) congeners were inactive [1]. Simple generic interchange therefore risks complete loss of pharmacological response or deviation in physicochemical properties critical for CNS penetration.

Quantitative Differentiation Evidence for Tert-Butyl 6-(Methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate Versus Closest Analogs


N‑Methylation Drives a Binary Activity Switch in 3‑Azabicyclo[3.1.0]hexane Analgesic Ligands

In the 1‑aryl‑3‑azabicyclo[3.1.0]hexane analgesic series, the N‑methyl analogue (27d) of bicifadine (2b) displayed significant analgesic potency in the phenylquinone writhing assay, whereas the N‑allyl (27a), N‑(cyclopropylmethyl) (27b), and N‑(n‑hexyl) (27c) congeners were inactive at the same doses [1]. Although the parent scaffold differs from the target compound, this direct head‑to‑head comparison within the same bicyclic class establishes that the N‑methyl substituent is not interchangeable with other N‑alkyl groups and can act as a critical pharmacophoric determinant.

Analgesic N‑methyl SAR 3‑azabicyclo[3.1.0]hexane

Hydrogen‑Bond Donor Count and Lipophilicity Shift Differentiate 6‑Methylamino from 6‑Amino Analog (CAS 208837-83-6)

Compared with the primary 6‑amino congener (tert‑butyl 6‑amino‑3‑azabicyclo[3.1.0]hexane‑3‑carboxylate, CAS 208837-83-6, MW 198.26 g/mol, C10H18N2O2) , the target compound (MW 212.29 g/mol, C11H20N2O2) carries a single N‑H hydrogen‑bond donor (vs. two in the NH2 parent) and an additional methyl group that raises calculated logP by approximately 0.5–0.7 units (class‑level estimate based on the Hansch π‑value for N‑methylation). The reduced H‑bond donor count and increased lipophilicity are consistent with the reported utility of this building block for improving blood‑brain barrier penetration in N‑methylated peptide mimetics .

Physicochemical property H‑bond donor Lipophilicity

Pre‑Installed N‑Methyl Group Eliminates Downstream N‑Methylation Step with Associated Yield Loss and Toxic Reagent Use

When a non‑methylated 6‑amino building block (CAS 208837-83-6) is used, a subsequent N‑methylation step is required to access N‑methylamide or N‑methylamine‑containing target molecules. Literature precedents for N‑methylation of sterically hindered bicyclic amines using classical methods (e.g., MeI/NaH or reductive amination with formaldehyde) report typical yields of 40–70% and often require toxic reagents such as methyl iodide or formalin [1]. By supplying the N‑methyl group pre‑installed, the target compound eliminates this low‑yielding, hazardous step, effectively improving step‑economic efficiency and reducing purification burden .

Synthetic efficiency N‑methylation Peptide chemistry

Validated Batch Quality: Purity ≥95% with NMR, HPLC, and GC Certification from Bidepharm

Bidepharm supplies CAS 1352926‑02‑3 with a standard purity of 95% and provides batch‑specific certificates of analysis including NMR, HPLC, and GC data . This level of analytical documentation reduces the quality‑assurance burden for purchasers who must meet reproducibility standards in preclinical research or process development. By contrast, many generic vendors of the non‑methylated analog (CAS 208837‑83‑6) offer only 95% purity without multi‑technique batch certification, introducing ambiguity about impurity profiles that can confound biological assay interpretation.

Quality control Purity Procurement specification

High‑Value Application Scenarios for Tert-Butyl 6-(Methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate Stemming from Quantitative Differentiation


Construction of N‑Methylated Peptide Mimetics with Enhanced Blood‑Brain Barrier Penetration

The single H‑bond donor and elevated lipophilicity of the 6‑methylamino scaffold (ΔlogP est. +0.5–0.7 vs. 6‑amino analog) [Evidence 2] directly support CNS drug‑discovery programs where passive BBB permeability is rate‑limiting. Pre‑installation of the N‑methyl group avoids a low‑yielding alkylation step [Evidence 3], enabling efficient incorporation into constrained peptide backbones such as poly‑L‑proline type II mimics [1].

Structure–Activity Relationship (SAR) Exploration Around N‑Methyl Pharmacophores in Dopaminergic and Opioidergic Chemotypes

The class‑level evidence that N‑methyl substitution is a binary activity switch in 3‑azabicyclo[3.1.0]hexane analgesics [Evidence 1] positions this building block as an essential input for SAR campaigns targeting dopamine D3 receptors, opioid receptors, or other GPCRs where the N‑methyl group is a known potency determinant. Use of the non‑methylated analog would require a subsequent methylation step that empirically may not recapitulate the same conformational or electronic profile.

Medicinal Chemistry Lead Optimization Requiring Reproducible, High‑Purity Chiral Intermediates

The combination of defined stereochemistry (exo‑6‑substituted bicyclic core) and batch‑level NMR/HPLC/GC certification [Evidence 4] makes this compound suitable for late‑stage lead optimization where impurity‑driven assay artifacts must be ruled out. Procurement from Bidepharm or equivalent certified suppliers ensures that batch‑to‑batch variability in purity or stereoisomeric ratio does not confound in vivo pharmacology or PK/PD correlations.

Step‑Economic Synthesis of N‑Methyl‑Containing Epigenetic Modulators and Chiral Amine Libraries

By supplying the N‑methyl group pre‑installed, the compound eliminates a hazardous and yield‑limiting N‑methylation step (typical yields 40–70% for hindered bicyclic amines) [Evidence 3]. This step economy is particularly valuable in parallel library synthesis where individual N‑methylation of dozens of analogs would impose prohibitive cost and purification overhead.

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